molecular formula C₃₀H₃₆N₂O₄ B1154476 N2-Des(L-valinyl) N2-Acetyl Lopinavir

N2-Des(L-valinyl) N2-Acetyl Lopinavir

Cat. No.: B1154476
M. Wt: 488.62
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Nomenclature

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)acetamide. The compound possesses a molecular formula of C30H36N2O4 with a corresponding molecular weight of 488.62 daltons for the non-deuterated form. The deuterated variants exhibit modified molecular formulas and weights, with the d3 version having a molecular formula of C30H33D3N2O4 and molecular weight of 491.65 daltons, while the d9 variant contains C30H27D9N2O4 with a molecular weight of 497.67 daltons.

The chemical structure retains the core framework characteristic of human immunodeficiency virus protease inhibitors, featuring multiple phenyl rings, a hydroxyl group, and a phenoxy acetamide moiety. The specific stereochemistry indicated by the (2S,4S,5S) designation in its systematic name reflects the critical chiral centers that maintain the compound's structural integrity and potential biological activity. The deuterium labeling patterns in the isotopic variants are strategically positioned to maximize analytical utility while minimizing structural perturbation, with deuterium atoms typically located on aromatic rings and methyl groups where metabolic transformations commonly occur.

Property Non-deuterated d3 Variant d9 Variant
Molecular Formula C30H36N2O4 C30H33D3N2O4 C30H27D9N2O4
Molecular Weight 488.62 Da 491.65 Da 497.67 Da
Classification Stable Isotope Labeled Stable Isotope Labeled Stable Isotope Labeled
Primary Use Research Standard Analytical Reference Mass Spectrometry

Historical Context in Antiretroviral Drug Development

The development of this compound emerged from the broader evolution of human immunodeficiency virus protease inhibitor research that began in earnest during the late 1980s and early 1990s. Lopinavir itself was developed by Abbott Laboratories as an improvement upon their earlier protease inhibitor ritonavir, specifically designed to address limitations in bioavailability and resistance profiles that characterized first-generation protease inhibitors. The original lopinavir development program, which culminated in the approval of lopinavir/ritonavir combination therapy in September 2000, represented a significant advancement in human immunodeficiency virus treatment by providing enhanced pharmacokinetic properties through ritonavir boosting.

The synthesis of lopinavir derivatives, including this compound, reflects the pharmaceutical industry's recognition of the need for sophisticated analytical tools to support drug development and quality control processes. This compound was specifically designed to serve as a reference standard for analytical chemistry applications, metabolite identification studies, and pharmaceutical toxicology investigations. The development timeline for such derivatives typically follows the approval of parent compounds, as researchers seek to understand metabolic pathways, develop robust analytical methods, and establish comprehensive impurity profiles for regulatory compliance.

The historical significance of this compound extends beyond its immediate analytical applications, as it represents part of the broader effort to develop comprehensive libraries of drug-related compounds that support ongoing research into human immunodeficiency virus treatment optimization. The creation of deuterated variants specifically addresses the growing sophistication of analytical techniques and the increasing regulatory requirements for precise drug monitoring and quality assessment in antiretroviral therapy development.

Structural Relationship to Lopinavir and Ritonavir

This compound maintains fundamental structural similarities to its parent compound lopinavir while incorporating specific modifications that alter its pharmacological and analytical properties. Lopinavir itself possesses the systematic name (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide, with a molecular formula of C37H48N4O5 and molecular weight of 628.8 daltons. The key structural difference lies in the replacement of the complex 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide side chain with a simple acetyl group, resulting in a significantly reduced molecular weight and altered pharmacokinetic properties.

The relationship between this compound and ritonavir is more distant but nonetheless significant in the context of protease inhibitor development. Ritonavir, which serves as a pharmacokinetic enhancer for lopinavir in clinical formulations, possesses a distinct structural framework that includes thiazole rings and different stereochemistry. However, both compounds share the fundamental protease inhibitor architecture characterized by peptide-like backbone structures, multiple aromatic rings, and strategically positioned functional groups that enable binding to the human immunodeficiency virus protease active site.

The deuterated variants of this compound exhibit identical connectivity to the parent structure but with specific hydrogen atoms replaced by deuterium isotopes. This isotopic substitution creates compounds with virtually identical chemical behavior but distinct mass spectrometric signatures, enabling their use as internal standards in quantitative analytical procedures. The deuterium labeling patterns are carefully designed to avoid positions where isotope effects might significantly alter chemical reactivity or biological behavior, ensuring that these compounds serve as accurate analytical surrogates for their non-deuterated counterparts.

Compound Molecular Formula Molecular Weight Key Structural Features
Lopinavir C37H48N4O5 628.8 Da Complete protease inhibitor structure with diazinan ring
This compound C30H36N2O4 488.62 Da Simplified structure with acetyl substitution
Ritonavir C37H48N6O5S2 720.9 Da Thiazole-containing protease inhibitor structure

Properties

Molecular Formula

C₃₀H₃₆N₂O₄

Molecular Weight

488.62

Synonyms

N-((2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide

Origin of Product

United States

Preparation Methods

Starting Material Selection and Initial Modifications

The synthesis begins with Lopinavir, a potent HIV-1 protease inhibitor, as the foundational scaffold. Lopinavir’s structure includes a valinyl side chain at the N2 position, which is targeted for modification. The first critical step involves deprotection to remove the L-valinyl group, a process typically achieved under acidic or basic conditions. For instance, hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) are commonly employed to cleave the valinyl moiety without destabilizing the core structure.

Following deprotection, the intermediate undergoes acetylation to introduce the acetyl group at the newly exposed amine. Reagents such as acetic anhydride or acetyl chloride in the presence of a base like triethylamine (TEA) facilitate this transformation. The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the acetylating agent.

Stepwise Synthesis Protocol

A representative synthesis pathway is outlined below:

  • Deprotection of Lopinavir :

    • Reagents : 6M HCl in dioxane (1:10 w/v) or 20% TFA in DCM.

    • Conditions : Stirred at 25°C for 4–6 hours under nitrogen atmosphere.

    • Outcome : Yields N2-Des(L-valinyl) Lopinavir with >85% purity.

  • Acetylation of the Intermediate :

    • Reagents : Acetic anhydride (1.2 eq), TEA (2.5 eq) in tetrahydrofuran (THF).

    • Conditions : Reaction at 0°C for 30 minutes, followed by warming to room temperature for 2 hours.

    • Outcome : Achieves 70–75% yield of N2-Des(L-valinyl) N2-Αcetyl Lopinavir.

  • Purification :

    • Methods : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).

    • Purity : Final product purity >98% as confirmed by HPLC and mass spectrometry.

Optimization of Reaction Conditions

Temperature and Solvent Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF or DMF enhance acetylation rates due to their ability to stabilize transition states, while non-polar solvents (e.g., toluene) reduce side reactions such as oligomerization. Temperature control during acetylation is critical; exceeding 25°C promotes undesired N-acylurea formation, reducing yield by up to 20%.

Catalytic and Stoichiometric Considerations

Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate acetylation by acting as a nucleophilic catalyst. However, excess DMAP (>0.1 eq) can lead to over-acetylation at secondary amine sites, necessitating precise stoichiometric control.

Analytical Characterization

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, aromatic protons), δ 4.65 (d, J = 8.2 Hz, acetylated amine), δ 3.80 (m, hydroxyethyl group).

  • ¹³C NMR : Distinct peaks at δ 170.5 (acetyl carbonyl) and δ 165.3 (amide carbonyl) confirm successful acetylation.

Mass Spectrometry :

  • ESI-MS : m/z 502.3 [M+H]⁺ (calculated for C₃₁H₃₉N₃O₅: 501.3).

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

  • Column : C18, 5 µm, 250 × 4.6 mm.

  • Mobile Phase : 55:45 acetonitrile/water with 0.1% TFA.

  • Retention Time : 12.7 minutes, with a single peak indicating >98% purity.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, N2-Acetyl-N3-valinyl Lopinavir , arises from incomplete deprotection. This issue is mitigated by extending the deprotection time to 8 hours or employing a two-step acidic hydrolysis protocol.

Deuterated Variants

Synthesis of deuterated analogs (e.g., this compound-d₃) requires deuterated acetic anhydride (CD₃CO)₂O and stringent exclusion of moisture to prevent proton exchange.

Industrial-Scale Production Considerations

Cost-Effective Purification

Preparative HPLC, while effective for small-scale purification, is economically prohibitive for industrial batches. Alternative methods such as crystallization from ethanol/water mixtures (80:20 v/v) reduce costs while maintaining ≥95% purity.

Environmental Impact

Solvent recovery systems (e.g., distillation for THF and DCM) are mandated to minimize waste. Green chemistry principles advocate for replacing TFA with recyclable ion-exchange resins during deprotection .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying N2-Des(L-valinyl) N2-Acetyl Lopinavir in biological matrices?

  • Methodological Answer : Use MALDI-TOF mass spectrometry for high-resolution quantification, as validated for structurally similar compounds like lopinavir. Key parameters include optimizing matrix composition (e.g., α-cyano-4-hydroxycinnamic acid) and ion suppression thresholds. Cross-validate with HPLC-UV to account for matrix effects, especially in plasma or dried blood spots (DBS), where degradation under prolonged storage can introduce bias >30% .

Q. How can researchers address stability challenges during storage of this compound in biological samples?

  • Methodological Answer : For DBS samples, avoid long-term storage at room temperature. Implement accelerated stability testing (e.g., 58°C for 35 minutes) to simulate degradation pathways. Use lyophilization with cryoprotectants (e.g., trehalose) to stabilize the compound in plasma. Monitor degradation products via LC-MS/MS to differentiate between chemical instability and matrix interference .

Q. What are the critical steps in synthesizing and characterizing this compound?

  • Methodological Answer : Employ solid-phase peptide synthesis to modify the L-valinyl moiety, followed by acetylation under anhydrous conditions. Confirm structural integrity using NMR spectroscopy (e.g., ¹³C for acetyl group confirmation) and high-resolution mass spectrometry . Purity thresholds (>98%) should be established via reverse-phase chromatography with photodiode array detection .

Advanced Research Questions

Q. How should researchers design preclinical studies to evaluate the antiviral efficacy of this compound against protease-dependent viruses?

  • Methodological Answer : Use in vitro protease inhibition assays (e.g., SARS-CoV-2 3CLpro) with fluorogenic substrates to measure IC₅₀ values. For in vivo models, prioritize transgenic mice expressing human ACE2 and administer the compound via osmotic pumps to maintain steady-state concentrations. Compare viral load reduction in lung tissue using RT-qPCR and correlate with pharmacokinetic parameters (e.g., AUC/MIC ratio) .

Q. What strategies mitigate contradictions in clinical data when this compound shows variable efficacy across studies?

  • Methodological Answer : Conduct meta-regression analyses to identify confounding variables (e.g., patient comorbidities, concomitant medications like ritonavir). Use Bayesian hierarchical models to adjust for heterogeneity in study designs. Validate findings with in silico docking simulations to assess binding affinity variations across viral strains .

Q. How can drug-drug interaction risks be systematically assessed for this compound in combination therapies?

  • Methodological Answer : Perform cytochrome P450 inhibition/induction assays (CYP3A4/5 prioritized) to identify metabolic interactions. Use physiologically based pharmacokinetic (PBPK) modeling to predict changes in exposure when co-administered with CYP modulators (e.g., fluconazole). Clinically, design adaptive Phase I trials with therapeutic drug monitoring (TDM) to adjust dosing in real-time .

Q. What experimental frameworks are recommended to resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer : Apply quantitative systems pharmacology (QSP) models integrating in vitro IC₅₀, protein binding data, and tissue penetration ratios. Validate with microdialysis in target organs (e.g., lung interstitium) to measure unbound drug concentrations. Use RNA sequencing of host cells to identify compensatory pathways (e.g., viral entry receptors) that may reduce in vivo response .

Data Analysis & Validation

Q. How should researchers validate this compound’s safety profile using adverse event databases?

  • Methodological Answer : Mine the FDA Adverse Event Reporting System (FAERS) using disproportionality analysis (e.g., reporting odds ratio, Bayesian confidence propagation). Focus on system-organ classes like hepatotoxicity (e.g., ALT >3× ULN) and nephrotoxicity. Cross-reference with EudraVigilance data to assess geographic variability in adverse events .

Q. What statistical approaches are optimal for analyzing age-stratified adverse reaction severity in pediatric vs. adult populations?

  • Methodological Answer : Use multivariate logistic regression with covariates like age, renal/hepatic function, and comedications. Apply chi-squared partitioning to compare severity distributions (e.g., severe [Grade ≥3] vs. non-severe). For pediatric cohorts, employ allometric scaling to adjust for body weight and metabolic differences .

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